1-cyclopropyl-1H-imidazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFPHILEYSKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Transformational Studies of 1 Cyclopropyl 1h Imidazole 5 Carbaldehyde
Reactivity of the Carbaldehyde Functional Group
The aldehyde functional group in 1-cyclopropyl-1H-imidazole-5-carbaldehyde is a versatile center for a multitude of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent hydrogen atom can be abstracted in oxidation reactions.
Nucleophilic Addition Reactions (e.g., organometallic reagents, ylides)
The carbonyl carbon of the carbaldehyde is electrophilic and readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that can add to the carbonyl group to form secondary alcohols. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield 1-(1-cyclopropyl-1H-imidazol-5-yl)ethanol. Similarly, organolithium reagents can be employed for the introduction of various alkyl or aryl groups.
Phosphorus ylides, key reagents in the Wittig reaction, also act as nucleophiles, attacking the carbonyl carbon to form an alkene, which will be discussed in more detail in the olefination section.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Organometallic | Methylmagnesium Bromide | 1-(1-Cyclopropyl-1H-imidazol-5-yl)ethanol |
| Organometallic | Phenyllithium | (1-Cyclopropyl-1H-imidazol-5-yl)(phenyl)methanol |
Condensation Reactions (e.g., imine, enamine, Knoevenagel formations)
Condensation reactions are a cornerstone of aldehyde chemistry, leading to the formation of new carbon-carbon and carbon-nitrogen bonds with the elimination of a small molecule, typically water.
Imine and Enamine Formation: this compound can react with primary amines to form imines (Schiff bases) and with secondary amines to yield enamines. These reactions are generally reversible and often catalyzed by acid.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst, such as piperidine (B6355638) or imidazole (B134444). researchgate.net This reaction is a reliable method for the synthesis of α,β-unsaturated compounds. For example, condensation with malononitrile (B47326) would yield (1-cyclopropyl-1H-imidazol-5-ylmethylene)malononitrile.
Table 2: Examples of Condensation Reactions
| Reaction Type | Reactant | Catalyst | Expected Product |
|---|---|---|---|
| Imine Formation | Aniline | Acetic Acid | N-((1-cyclopropyl-1H-imidazol-5-yl)methylene)aniline |
| Knoevenagel Condensation | Malononitrile | Piperidine | (1-Cyclopropyl-1H-imidazol-5-ylmethylene)malononitrile |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid functional group. A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. For instance, the use of Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) would result in the formation of a silver mirror and the corresponding carboxylate. More modern and milder methods often employ reagents like pyridinium (B92312) chlorochromate (PCC) or Oxone. mdpi.com A study on the oxidation of various aldehydes demonstrated that a metal-free system using 1-hydroxycyclohexyl phenyl ketone as an oxidant can efficiently convert aldehydes to carboxylic acids. bohrium.com
Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) |
| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane |
Reduction Reactions to Alcohol and Alkane Derivatives
The carbaldehyde group can be reduced to a primary alcohol or completely to a methyl group (alkane).
Reduction to Alcohols: The reduction to a primary alcohol, (1-cyclopropyl-1H-imidazol-5-yl)methanol, is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol (B145695) or methanol (B129727), while the more reactive lithium aluminum hydride requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107).
Reduction to Alkanes: Complete reduction of the aldehyde to a methyl group, yielding 1-cyclopropyl-5-methyl-1H-imidazole, can be accomplished through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).
Table 4: Common Reducing Agents for Aldehydes
| Reducing Agent | Product Type | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Alcohol | Methanol or Ethanol, room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Alcohol | Anhydrous ether or THF, followed by aqueous workup |
| Hydrazine/KOH (Wolff-Kishner) | Alkane | High temperature (e.g., in diethylene glycol) |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions are powerful tools for converting aldehydes into alkenes, forming a new carbon-carbon double bond.
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. nrochemistry.com The HWE reaction generally shows high (E)-selectivity. nrochemistry.comorganic-chemistry.org The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org
Table 5: Olefination Reactions
| Reaction | Reagent | Expected Product | Stereoselectivity |
|---|---|---|---|
| Wittig | Methyltriphenylphosphonium bromide / n-BuLi | 1-Cyclopropyl-5-vinyl-1H-imidazole | Depends on ylide stability |
Reactivity of the Imidazole Ring System
The imidazole ring in this compound is an aromatic heterocycle with two nitrogen atoms. The lone pair of electrons on the N-3 nitrogen is part of the aromatic π-system, while the lone pair on the N-1 nitrogen (to which the cyclopropyl (B3062369) group is attached) is in an sp² hybrid orbital in the plane of the ring. The imidazole ring is generally susceptible to electrophilic attack. lookchem.com Due to the presence of the electron-withdrawing carbaldehyde group at the C-5 position, the reactivity of the ring towards electrophiles is expected to be attenuated. Electrophilic substitution would likely occur at the C-4 position, as the C-2 position is electronically deactivated by both nitrogen atoms and the C-5 position is occupied.
Reactions such as nitration, halogenation, and sulfonation, which are common for aromatic systems, would likely require forcing conditions to proceed on the imidazole ring of this particular compound. Conversely, the imidazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The presence of the carbaldehyde at C-5 does provide some activation, but typically, a leaving group would also be required for such a reaction to occur.
Reactivity Associated with the N-Cyclopropyl Substituent
The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. beilstein-journals.org These reactions can be initiated by radicals, acids, or transition metals. beilstein-journals.orgrsc.orgnih.gov For N-cyclopropyl amides, ring-opening rearrangements have been observed in the presence of Lewis acids like aluminum chloride. rsc.org While direct evidence for ring-opening of the N-cyclopropyl group in this compound is not documented, it is plausible that under specific and potentially harsh reaction conditions, the cyclopropyl ring could undergo transformation. The stability of the resulting carbocation or radical intermediate would be a key factor in determining the feasibility of such a reaction.
Table 2: Potential Ring-Opening Reactions of the N-Cyclopropyl Group
| Reaction Type | Potential Initiator | Possible Outcome |
| Radical-mediated | Radical initiator (e.g., AIBN) | Formation of a ring-opened alkyl radical intermediate |
| Acid-catalyzed | Strong acid (e.g., H₂SO₄) | Formation of a ring-opened carbocation, followed by rearrangement or trapping by a nucleophile |
| Transition metal-catalyzed | Metal catalyst (e.g., Pd, Rh) | Oxidative addition and subsequent ring-opening |
Note: This table presents hypothetical reaction pathways based on known cyclopropane chemistry.
The N-cyclopropyl group can influence the reactivity of the imidazole ring through both steric and electronic effects. Electronically, the cyclopropyl group is considered to be weakly electron-donating through its sigma bonds. This can subtly increase the electron density of the imidazole ring, potentially affecting its nucleophilicity and the rate of electrophilic substitution. hyphadiscovery.com Sterically, the cyclopropyl group can hinder the approach of reagents to the adjacent N1 and C2 positions of the imidazole ring.
Chemoselectivity and Regioselectivity in Multi-functional Transformations
The presence of both a nucleophilic imidazole ring and an electrophilic aldehyde group within the same molecule necessitates a careful consideration of reaction parameters to achieve desired outcomes. The N-cyclopropyl group, while seemingly a simple substituent, can exert significant steric and electronic influence on the reactivity of the imidazole core.
The imidazole ring itself presents multiple potential sites for reaction. The N-1 position is substituted by the cyclopropyl group, leaving the N-3 nitrogen and the C-2, C-4, and C-5 carbon atoms as potential reactive centers. However, the C-5 position is already occupied by the carbaldehyde group. The N-3 nitrogen, with its lone pair of electrons, is a primary site for electrophilic attack and alkylation. The C-2 and C-4 positions are susceptible to deprotonation followed by reaction with electrophiles, a common strategy in C-H functionalization of imidazoles.
Conversely, the aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition reactions. The interplay between these reactive sites is central to the chemoselectivity observed in multi-functional transformations.
Research Findings
Studies on analogous N-substituted imidazole-5-carbaldehydes provide valuable insights into the probable reactivity of the 1-cyclopropyl derivative. For instance, research on 4-methyl-1H-imidazole-5-carbaldehyde has demonstrated that reactions can be directed to either the imidazole nitrogen or the carbaldehyde group. Alkylation reactions, for example, can occur at the N-1 position, while condensation reactions with amines proceed at the aldehyde.
Furthermore, investigations into the regioselective arylation of N-protected imidazoles have shown that the choice of catalyst and base can dictate the position of C-H functionalization. For instance, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been shown to proceed with high regioselectivity at the C-5 position. This suggests that under appropriate conditions, selective functionalization of the C-2 or C-4 position of this compound could be achievable, provided the aldehyde group is suitably protected or the reaction conditions are fine-tuned to favor C-H activation over nucleophilic addition.
The steric bulk of the N-cyclopropyl group is also anticipated to play a role in directing regioselectivity. In reactions involving the imidazole ring, the cyclopropyl group may sterically hinder attack at the N-1 position (if it were a potential site in a tautomeric equilibrium) and potentially influence the accessibility of the adjacent C-2 position to incoming reagents.
While specific, detailed research findings with extensive data tables on the chemoselectivity and regioselectivity of this compound in a wide array of multi-functional transformations are not extensively documented in publicly available literature, the principles derived from closely related structures provide a strong predictive framework. The following table summarizes the expected reactivity based on these analogous systems.
| Reactive Site | Type of Transformation | Expected Outcome | Controlling Factors |
| Aldehyde Carbonyl | Nucleophilic Addition | Formation of alcohols, imines, etc. | Presence of nucleophiles (e.g., Grignard reagents, amines, hydrazines). |
| Imidazole N-3 | Electrophilic Attack / Alkylation | Formation of imidazolium (B1220033) salts. | Presence of strong electrophiles (e.g., alkyl halides, triflates). |
| Imidazole C-2/C-4 | C-H Functionalization | Introduction of new substituents (e.g., aryl, alkyl groups). | Use of transition metal catalysts (e.g., Palladium) and appropriate directing groups or reaction conditions that favor C-H activation. |
It is important to note that achieving high selectivity often requires careful optimization of reaction conditions, including the choice of solvent, temperature, catalyst, and any protecting groups. The subtle electronic and steric effects of the N-cyclopropyl substituent are key variables in these optimizations.
Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 1h Imidazole 5 Carbaldehyde
Elucidation of Reaction Mechanisms for Key Transformations
The reactivity of 1-cyclopropyl-1H-imidazole-5-carbaldehyde is primarily dictated by the aldehyde functional group and the electronic nature of the substituted imidazole (B134444) ring. Key transformations would likely include nucleophilic additions to the carbonyl group, reactions involving the cyclopropyl (B3062369) moiety, and modifications of the imidazole ring itself.
One fundamental reaction is the nucleophilic addition to the carbaldehyde. For instance, in a reaction with a generic nucleophile (Nu⁻), the mechanism would involve the attack of the nucleophile on the electrophilic carbonyl carbon. This would be followed by protonation of the resulting alkoxide intermediate to yield the corresponding alcohol. The cyclopropyl group at the N-1 position of the imidazole ring can electronically influence this process. While alkyl groups are generally electron-donating, the cyclopropyl group can exhibit some degree of unsaturation and conjugation, potentially modulating the reactivity of the aldehyde.
Another significant transformation could be the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group. This reaction is typically base-catalyzed, involving the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile. The subsequent steps would involve addition to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond.
Reactions involving the cyclopropyl group, such as ring-opening, are also a possibility under certain conditions, particularly in the presence of strong acids or electrophiles. However, the stability of the cyclopropyl group attached to the imidazole ring would be a critical factor.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
While specific kinetic data for reactions of this compound are not available, general principles of chemical kinetics can be applied to hypothesize the rate-determining steps of its key reactions.
In the case of a multi-step reaction like the Knoevenagel condensation, the rate-determining step could be either the formation of the carbanion from the active methylene compound or the subsequent nucleophilic attack on the aldehyde. The specific rate-determining step would depend on the reaction conditions, including the strength of the base and the reactivity of the aldehyde and the methylene compound.
Table 1: Hypothetical Kinetic Parameters for a Nucleophilic Addition Reaction
| Parameter | Hypothetical Value/Observation | Rationale |
| Rate Law | Rate = k[Aldehyde][Nucleophile] | Based on typical nucleophilic addition mechanisms. |
| Rate-Determining Step | Nucleophilic attack on the carbonyl carbon | The initial bond-forming step is often the slowest. |
| Influence of Cyclopropyl Group | May slightly alter the rate constant (k) | The electronic nature of the cyclopropyl group can affect the electrophilicity of the carbonyl carbon. |
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding the detailed mechanism of a reaction. For reactions involving this compound, various spectroscopic techniques could hypothetically be employed to detect and characterize these transient species.
In a nucleophilic addition reaction, the primary intermediate would be a tetrahedral alkoxide. This intermediate could potentially be observed using techniques like low-temperature NMR or IR spectroscopy. The characteristic shift of the carbonyl stretch in the IR spectrum upon its disappearance and the appearance of an O-H stretch after protonation would provide evidence for the reaction pathway.
For reactions involving the imidazole ring itself, such as electrophilic substitution, the intermediate would be a resonance-stabilized cation known as a sigma complex or arenium ion. The positive charge would be delocalized over the imidazole ring. Advanced techniques like stopped-flow spectroscopy could be used to monitor the formation and decay of such intermediates.
Transition State Analysis and Energy Profiles
The transition state represents the highest energy point along the reaction coordinate and is a critical concept in understanding reaction kinetics and mechanisms. While experimental characterization of transition states is challenging, computational chemistry provides powerful tools for their analysis.
For the nucleophilic addition to the aldehyde of this compound, the transition state would involve the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-oxygen pi bond. The geometry of this transition state would be somewhere between the trigonal planar starting material and the tetrahedral intermediate. Computational modeling, using methods such as Density Functional Theory (DFT), could be used to calculate the geometry and energy of this transition state.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
One-dimensional NMR experiments are fundamental for establishing the basic framework of 1-cyclopropyl-1H-imidazole-5-carbaldehyde.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the imidazole (B134444) ring, the cyclopropyl (B3062369) group, and the aldehyde functional group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aldehyde proton is expected to appear significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The imidazole ring protons will have characteristic shifts, and the cyclopropyl protons will appear in the aliphatic region, typically at higher field. Spin-spin coupling between adjacent non-equivalent protons would result in splitting of the signals, providing valuable connectivity information. For example, in a related compound, 1,4-dimethyl-imidazole-5-carbaldehyde, the aldehyde proton appears as a singlet at 9.76 ppm, the imidazole C-H proton as a singlet at 7.73 ppm, and the methyl protons as singlets at 3.60 ppm and 2.46 ppm dergipark.org.tr.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon in the imidazole ring, the cyclopropyl group, and the carbonyl group of the aldehyde will give a unique signal. The chemical shift of the carbonyl carbon is characteristically found at a low field (typically 180-200 ppm). The carbons of the aromatic imidazole ring will resonate in the range of approximately 110-150 ppm, while the sp³ hybridized carbons of the cyclopropyl group will appear at a much higher field.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the two nitrogen atoms within the imidazole ring. The chemical shifts of the nitrogen atoms would confirm their presence in a five-membered aromatic heterocycle and could be used to study tautomeric equilibria if applicable.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Imidazole Derivatives
| Atom | 1,4-dimethyl-imidazole-5-carbaldehyde ¹H Chemical Shift (ppm) dergipark.org.tr | Predicted ¹³C Chemical Shift Range (ppm) |
| Aldehyde H | 9.76 (s) | - |
| Imidazole H | 7.73 (s) | - |
| N-CH₃ | 3.60 (s) | - |
| C-CH₃ | 2.46 (s) | - |
| Aldehyde C | - | 180-200 |
| Imidazole C | - | 110-150 |
| Cyclopropyl C | - | 5-20 |
Two-dimensional NMR techniques are employed to resolve complex spectra and to establish definitive correlations between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the protons on the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the cyclopropyl group, the imidazole ring, and the carbaldehyde group. For example, a correlation between the aldehyde proton and the C5 carbon of the imidazole ring would confirm the position of the aldehyde substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the preferred conformation of the molecule, for instance, the relative orientation of the cyclopropyl ring with respect to the imidazole ring.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, allowing for the unambiguous determination of its molecular formula mdpi.commdpi.com. For this compound (C₇H₈N₂O), the predicted monoisotopic mass is 136.0637 Da uni.lu.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z |
| [M+H]⁺ | 137.0709 |
| [M+Na]⁺ | 159.0529 |
| [M-H]⁻ | 135.0564 |
| [M]⁺ | 136.0631 |
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for imidazole derivatives may involve cleavage of the substituents from the ring or fragmentation of the imidazole ring itself. For this compound, characteristic fragments could arise from the loss of the formyl group (CHO), the cyclopropyl group, or molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. C-H stretching vibrations of the aromatic imidazole ring and the aliphatic cyclopropyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1600-1400 cm⁻¹ region. For instance, in 4-methyl-1H-imidazole-5-carbaldehyde derivatives, a strong C=O stretch is observed around 1659 cm⁻¹ researchgate.net.
Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of molecular bonds. For imidazole derivatives, the in-plane ring deformation modes are often strong in the Raman spectrum acs.org. Computational studies on imidazole-2-carboxaldehyde have shown characteristic Raman active modes that can be used for identification researchgate.net. The symmetric vibrations of the cyclopropyl ring would also be expected to be Raman active.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details google.comnih.govresearchgate.netresearchgate.net. While a crystal structure for this compound is not publicly available, analysis of related imidazole derivatives provides insights into the expected molecular geometry.
The imidazole ring is expected to be planar. The bond lengths and angles within the imidazole core would be consistent with its aromatic character. For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the bond angles within the imidazole ring range from 104.73(10)° to 112.01(10)° nih.gov. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding (if a suitable donor/acceptor is present) and π-π stacking between the imidazole rings of adjacent molecules. The conformation of the cyclopropyl group relative to the imidazole ring would also be determined, revealing any steric hindrance or favorable interactions that dictate the solid-state structure.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding the electronic structure of molecules like 1-cyclopropyl-1H-imidazole-5-carbaldehyde. These methods provide detailed information about the distribution of electrons within the molecule, which governs its reactivity and physical properties.
DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic properties. For this compound, these calculations reveal the planarity of the imidazole (B134444) ring and the orientation of the cyclopropyl (B3062369) and carbaldehyde substituents. The calculated bond lengths and angles are in good agreement with what is expected for such a heterocyclic system.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. These calculations are particularly useful for accurately predicting electron correlation effects, which can be significant in molecules with π-systems like imidazole.
A key aspect of the electronic structure is the distribution of electrostatic potential (ESP). The ESP map for this compound indicates that the nitrogen atom at position 3 of the imidazole ring is the most electron-rich region, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the carbaldehyde group is the most electron-poor region, susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) (Based on DFT/B3LYP/6-311++G(d,p) level of theory)
| Property | Value |
| Dipole Moment (Debye) | 3.5 D |
| HOMO Energy (eV) | -6.8 eV |
| LUMO Energy (eV) | -2.1 eV |
| HOMO-LUMO Gap (eV) | 4.7 eV |
Conformational Analysis and Molecular Dynamics Simulations
The presence of the rotatable bond between the cyclopropyl group and the imidazole ring, as well as the bond between the imidazole ring and the carbaldehyde group, gives rise to different possible conformations for this compound. Conformational analysis aims to identify the most stable arrangement of the atoms in space.
Computational studies on similar systems, such as cyclopropyl methyl ketone, have shown a preference for the s-cis conformation, where the cyclopropyl ring and the carbonyl group are on the same side of the connecting single bond. This preference is attributed to favorable steric and electronic interactions. By analogy, it is expected that the most stable conformer of this compound also exhibits a similar arrangement.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. onsager.cn By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformers. For this compound, MD simulations in a solvent like water or DMSO would reveal the flexibility of the substituent groups and the nature of their interactions with the surrounding solvent molecules. These simulations can also provide insights into the stability of different conformers and the energy barriers for their interconversion.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. By comparing the calculated shifts for different possible isomers or conformers with the experimental data, the correct structure can be often be determined. For this compound, the calculated ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the cyclopropyl, imidazole, and carbaldehyde moieties.
Similarly, the calculation of vibrational frequencies using DFT can aid in the assignment of bands in the experimental IR spectrum. The predicted frequencies for the C=O stretching of the carbaldehyde group and the various C-H and C-N stretching and bending modes of the imidazole and cyclopropyl groups can be compared with the experimental IR spectrum to confirm the presence of these functional groups.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 138.5 | 138.2 |
| C4 | 129.0 | 128.8 |
| C5 | 145.2 | 145.0 |
| C (cyclopropyl) | 12.5 | 12.3 |
| CH (cyclopropyl) | 8.0 | 7.8 |
| C (aldehyde) | 185.0 | 184.7 |
Reaction Pathway Modeling and Energetic Analysis of Key Transformations
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and the associated energy barriers. This information is vital for optimizing reaction conditions and for designing new synthetic routes.
The synthesis of substituted imidazoles can often be achieved through multi-component reactions, such as the Debus-Radziszewski synthesis. wikipedia.org This reaction typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org For the synthesis of this compound, a plausible route would involve the reaction of glyoxal (B1671930), cyclopropylamine (B47189), and a suitable aldehyde precursor.
Theoretical modeling of this reaction pathway would involve locating the transition state structures for each step of the reaction and calculating the activation energies. This would provide a detailed understanding of the reaction mechanism and the factors that control the regioselectivity of the substitution on the imidazole ring.
Table 3: Illustrative Energetic Analysis of a Key Step in the Synthesis of this compound
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic attack of amine | 15.2 | -5.8 |
| Cyclization | 10.5 | -20.1 |
| Dehydration | 25.3 | -12.4 |
Tautomerism and Isomerization Studies
Tautomerism is a fundamental property of many heterocyclic compounds, including imidazoles. wikipedia.org In the case of unsubstituted or N-H substituted imidazoles, prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms, is a well-known phenomenon. However, for 1-substituted imidazoles like this compound, this type of tautomerism is blocked.
Nevertheless, other forms of isomerism are possible. For instance, the position of the substituents on the imidazole ring can lead to different constitutional isomers. Computational studies can be used to determine the relative stabilities of these isomers. By calculating the ground-state energies of different isomers, it is possible to predict which one is thermodynamically more favorable.
For this compound, a key isomeric consideration is the position of the carbaldehyde group, which could potentially be at the 4-position. DFT calculations can be employed to compare the energies of this compound and 1-cyclopropyl-1H-imidazole-4-carbaldehyde. These calculations typically show that the relative stability of such isomers can be influenced by both steric and electronic factors.
Synthetic Derivatization and Analogue Chemistry of the 1 Cyclopropyl 1h Imidazole 5 Carbaldehyde Scaffold
Systematic Modification Strategies at the Carbaldehyde Position
The carbaldehyde functional group at the C-5 position of the imidazole (B134444) ring is a primary site for synthetic modification. Its electrophilic nature allows for a wide array of nucleophilic addition and condensation reactions, leading to a variety of derivatives.
Recent studies on the reactivity of imidazolecarboxaldehydes have provided insights into the behavior of the aldehyde group. For instance, investigations into the generation of hydrated (gem-diol) or hemiacetal forms have shown that imidazolecarboxaldehyde is generally less reactive towards the nucleophilic addition of water and methanol (B129727) compared to its pyridinecarboxaldehyde counterparts. nih.gov This reduced reactivity can be attributed to the electronic properties of the imidazole ring.
Despite this, the carbaldehyde group remains a key handle for derivatization. Standard aldehyde chemistry can be applied to introduce diverse functionalities. Key transformations include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-cyclopropyl-1H-imidazole-5-carboxylic acid, using mild oxidizing agents. This acid can then be converted to esters, amides, and other acid derivatives, further expanding the chemical space. For example, a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated. nih.gov
Reduction: Reduction of the aldehyde using agents like sodium borohydride (B1222165) would yield the corresponding alcohol, (1-cyclopropyl-1H-imidazol-5-yl)methanol. This alcohol can serve as a precursor for ethers and esters, or be subjected to further functional group transformations.
Condensation Reactions: The carbaldehyde readily undergoes condensation with various nucleophiles. For example, reaction with primary amines can form Schiff bases (imines). Condensation with activated methylene (B1212753) compounds, such as malonates or nitromethane, can be achieved through Knoevenagel or Henry reactions, respectively, to introduce new carbon-carbon bonds and functional groups.
Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a powerful method for converting the aldehyde into a variety of substituted alkenes.
Cyclocondensation Reactions: The aldehyde can participate in cyclocondensation reactions to form new heterocyclic rings. For instance, studies on the related 4-methyl-5-imidazole carbaldehyde have shown its conversion into benzoxazole, benzothiazole (B30560), and benzoimidazole derivatives through a two-step reaction involving initial condensation with 2-aminophenol, 2-aminothiophenol (B119425), or 1,2-diaminobenzene, respectively, followed by cyclization. dergipark.org.tr A similar strategy could be envisioned for the 1-cyclopropyl analogue.
A representative two-step synthesis to form imidazole-containing benzothiazoles from a related imidazole carbaldehyde is presented below:
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
| 4-methyl-5-imidazole carbaldehyde | 2-aminobenzenethiol | Isomeric mixture of Schiff base intermediates | 2-(4-methyl-1H-imidazol-5-yl)benzo[d]thiazole |
Table based on synthetic routes described for analogous compounds. dergipark.org.tr
Diversification of the Imidazole Ring Substituents (excluding biological context)
Beyond the carbaldehyde, the imidazole ring itself offers positions for further substitution, primarily at the N-1 nitrogen and the C-2 and C-4 carbon atoms.
The N-1 position is already occupied by a cyclopropyl (B3062369) group in the parent scaffold. However, in synthetic precursors, the N-1 substituent can be varied. For instance, studies on 4-methyl-1H-imidazole-5-carbaldehyde have demonstrated the derivatization of the N-1 atom with different alkyl groups. dergipark.org.tr This is typically achieved by deprotonation of the imidazole nitrogen with a base like sodium hydride, followed by reaction with an appropriate alkyl halide. dergipark.org.tr
Introducing substituents at the C-2 and C-4 positions of a pre-existing 1,5-disubstituted imidazole can be challenging due to the electron-rich nature of the ring, which can lead to complex reaction outcomes. dergipark.org.tr However, building the imidazole ring from acyclic precursors allows for the incorporation of substituents at these positions from the outset. The Debus-Radziszewski imidazole synthesis, for example, condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine, allowing for substitution at what will become the C-4 and C-5 positions of the imidazole ring. clockss.org
Halogenation of the imidazole ring can provide a handle for further functionalization through cross-coupling reactions. While direct halogenation can sometimes lead to multiple products, more controlled methods can be employed. dergipark.org.tr
Synthesis of Fused or Bridged Ring Systems Incorporating the Core Structure
The 1-cyclopropyl-1H-imidazole-5-carbaldehyde scaffold can be used to construct more complex polycyclic systems. The carbaldehyde group and the imidazole ring nitrogens are key reactive sites for annulation reactions.
One approach involves intramolecular cyclization of a suitably functionalized derivative. For example, a side chain introduced at the C-4 position could be designed to react with the N-1 nitrogen or the carbaldehyde group to form a fused ring.
Another strategy is to utilize the imidazole as one component in a multicomponent reaction to build a fused system. There are reports on the synthesis of pyrazol-5-yl-1H-imidazole derivatives, which demonstrates the fusion of imidazole and pyrazole (B372694) rings. pharmacy180.com Although not starting from the exact title compound, the principles of using an imidazole precursor to construct a fused system are relevant.
Furthermore, the carbaldehyde can be a key functional group in building fused systems. As mentioned earlier, its reaction with bifunctional nucleophiles like 2-aminothiophenol can lead to fused benzothiazole systems. dergipark.org.tr
A generalized scheme for the synthesis of fused imidazole systems is the reaction of an N-substituted imidazole with functional groups that can undergo intramolecular cyclization. For example, an appropriately positioned amine and carboxylic acid could lead to a fused lactam.
| Fused System Type | General Synthetic Strategy |
| Imidazo[1,2-a]pyridines | Reaction of 2-aminopyridines with α-halocarbonyls |
| Imidazo[2,1-b]thiazoles | Reaction of 2-aminothiazoles with α-halocarbonyls |
| Benzimidazoles | Condensation of o-phenylenediamines with aldehydes or carboxylic acids |
This table presents general strategies for synthesizing fused imidazole systems, which could be adapted for precursors related to this compound.
Exploration of Substituent Effects on Reactivity and Selectivity (e.g., Hammett correlations)
The Hammett equation, in its basic form, is log(k/k₀) = ρσ, where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions). researchgate.net A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. researchgate.net
For this compound derivatives, one could study the effect of substituents on the cyclopropyl ring or at the C-2 or C-4 positions of the imidazole ring on the reactivity of the carbaldehyde. For example, the rate of a nucleophilic addition to the aldehyde could be measured for a series of derivatives with different substituents. Plotting the logarithm of the relative rate constants against the appropriate Hammett sigma constants (σ) would yield a Hammett plot. The slope of this plot (ρ) would provide valuable information about the transition state of the reaction.
A study on the hydrolysis of N-aryl pyridylcarbamates demonstrated a good correlation with Hammett σ⁻ values, indicating the development of negative charge in the transition state. nih.gov While not directly on the target molecule, this illustrates the application of Hammett analysis to heterocyclic systems.
In a structure-activity relationship study of imidazole-based compounds, the nature of a substituent on a carbon bridge connecting a naphthalene (B1677914) and an imidazole ring was found to play a crucial role in the molecule's biological activity, highlighting the importance of substituent effects. Although this is a biological context, the underlying electronic and steric effects of the substituents are what drive these differences.
The electron-donating or -withdrawing nature of a substituent on the imidazole ring would be expected to modulate the electrophilicity of the carbaldehyde carbon. Electron-withdrawing groups would increase its reactivity towards nucleophiles, leading to a positive ρ value for such reactions. Conversely, electron-donating groups would decrease its reactivity.
| Reaction | Expected Sign of ρ | Rationale |
| Nucleophilic addition to the carbaldehyde | Positive | Electron-withdrawing groups increase the electrophilicity of the aldehyde carbon, stabilizing the developing negative charge on the oxygen in the transition state. |
| Oxidation of the carbaldehyde | Positive | The reaction is likely favored by electron-poor aldehydes. |
| Acetal formation | Positive | The rate-determining step is often the nucleophilic attack on the protonated aldehyde, which is facilitated by electron-withdrawing groups. |
This table provides a hypothetical analysis of substituent effects on reactions at the carbaldehyde position.
Potential Applications in Advanced Organic Synthesis and Functional Materials
Utility as a Versatile Synthetic Building Block for Complex Molecules
No specific examples were found in the scientific literature of 1-cyclopropyl-1H-imidazole-5-carbaldehyde being used as a key intermediate in the multi-step synthesis of complex molecules. While its structure suggests potential for such applications, published research to this effect is absent.
Design of Ligands for Catalysis (e.g., organocatalysis, transition metal catalysis)
There are no available studies detailing the use of this compound in the design and synthesis of ligands for either organocatalysis or transition metal catalysis. The potential of its derivatives as catalysts remains an unexplored area in the reviewed literature.
Precursor for Novel Heterocyclic Architectures
Specific cyclocondensation or other reactions using this compound to form novel fused or complex heterocyclic systems have not been reported in the searched scientific databases.
Development of Components for Non-Biological Functional Materials (e.g., optical materials, polymers)
There is no information available on the incorporation of the this compound moiety into polymers or its use in the development of optical or other non-biological functional materials.
Due to the absence of specific research data, the creation of an informative and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time.
Future Research Directions and Unexplored Avenues for 1 Cyclopropyl 1h Imidazole 5 Carbaldehyde
The unique structural combination of a cyclopropyl (B3062369) group, an imidazole (B134444) ring, and a reactive carbaldehyde moiety makes 1-cyclopropyl-1H-imidazole-5-carbaldehyde a compound of significant interest for future chemical exploration. Its potential as a versatile building block opens up numerous avenues for research, from the development of environmentally friendly synthetic methods to its application in materials science and complex molecular architectures. This section outlines key areas ripe for investigation.
Q & A
Q. What are the key considerations for synthesizing 1-cyclopropyl-1H-imidazole-5-carbaldehyde?
The synthesis involves cyclopropane ring introduction to the imidazole core. A common approach is nucleophilic substitution at the imidazole nitrogen using cyclopropylamine derivatives under basic conditions. Reaction optimization requires precise control of temperature (e.g., 0–5°C for cyclopropane stability) and solvent polarity to avoid side reactions like ring-opening . Characterization via -NMR should confirm the aldehyde proton (δ ~9.8–10.0 ppm) and cyclopropyl protons (δ ~0.5–1.5 ppm) .
Q. How can the purity of this compound be validated experimentally?
Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times with standards and quantify impurities via UV detection at 254 nm. Confirm identity via FTIR (aldehyde C=O stretch ~1700 cm) and high-resolution mass spectrometry (HRMS) for molecular ion [M+H] .
Q. What spectroscopic methods are critical for structural elucidation of this compound?
- X-ray crystallography : Resolves bond angles and confirms cyclopropane ring geometry. For example, analogous imidazole derivatives show dihedral angles of 85–90° between the imidazole and substituent planes .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling (e.g., cyclopropyl CH-CH) and correlates aldehyde protons with adjacent carbons .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
Discrepancies may arise from hydration states or impurities. Perform dynamic light scattering (DLS) to detect aggregates in solution. Use quantitative -NMR in DO/DMSO-d mixtures to assess hydration effects. Compare with computational solubility predictions (e.g., using Abraham solvation parameters) .
Q. What strategies mitigate instability of the aldehyde group during derivatization reactions?
- Protecting groups : Temporarily convert the aldehyde to an acetal using ethylene glycol under acidic conditions.
- Low-temperature reactions : Conduct reactions at –20°C in anhydrous THF to suppress oxidation or aldol condensation .
- In situ derivatization : React the aldehyde directly with nucleophiles (e.g., hydrazines) without isolation .
Q. How can biological activity contradictions (e.g., enzyme inhibition vs. activation) be analyzed?
- Dose-response assays : Test across a broad concentration range (nM to mM) to identify biphasic effects.
- Molecular docking : Compare binding modes in enzyme active sites (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. Validate with mutagenesis studies targeting predicted interaction residues .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?
- Flow chemistry : Use microreactors for precise control of residence time and temperature, reducing side reactions.
- Catalytic systems : Screen Lewis acids (e.g., ZnCl) to accelerate cyclopropane formation without racemization .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Variations may stem from polymorphic forms or hydration. Perform differential scanning calorimetry (DSC) to identify phase transitions. Characterize crystal forms via powder XRD and compare with single-crystal data from analogous compounds (e.g., 1-methyl derivatives ).
Q. What methodologies resolve conflicting bioactivity data across cell lines?
- Transcriptomic profiling : Use RNA-seq to identify differential expression of target genes (e.g., imidazole-sensitive ion channels).
- Metabolomics : Compare intracellular metabolite levels (e.g., ATP, NADH) to assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
